4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
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Overview
Description
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown promise in various scientific research applications, especially in the field of cancer therapy due to its ability to inhibit FGFR signaling pathways .
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties and could potentially be optimized for better bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide exhibits potent FGFR inhibitory activity . It interacts with FGFR1, FGFR2, and FGFR3, enzymes that play an essential role in various types of tumors . The nature of these interactions involves the inhibition of these receptors, thereby disrupting the FGFR signaling pathway .
Cellular Effects
The effects of this compound on cells are significant. In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These effects highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, causing their inhibition . This results in the disruption of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression, contributing to its observed effects on cell proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Metabolic Pathways
Given its interaction with FGFRs, it is likely involved in pathways regulated by these receptors .
Preparation Methods
The synthesis of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate cyclizing agent.
Attachment of the propyl chain: The propyl chain is introduced through a substitution reaction, where a suitable propylating agent is used.
Acetylation: The final step involves the acetylation of the amine group to form the acetamidobenzamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding N-oxides, while reduction could yield amine derivatives.
Scientific Research Applications
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly FGFRs.
Medicine: Due to its inhibitory effects on FGFRs, it is being researched as a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can be compared with other pyrrolopyridine derivatives, such as:
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}benzamide: This compound also targets FGFRs but has different substituents that may affect its potency and selectivity.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: Another FGFR inhibitor with distinct chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which provides a balance of potency, selectivity, and favorable pharmacokinetic properties .
Properties
IUPAC Name |
4-acetamido-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(24)22-17-7-5-16(6-8-17)19(25)21-11-3-12-23-13-9-15-4-2-10-20-18(15)23/h2,4-10,13H,3,11-12H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYOOGQRMLXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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